molecular formula C19H18F3NO B1325666 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898793-64-1

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1325666
CAS No.: 898793-64-1
M. Wt: 333.3 g/mol
InChI Key: VWWZMUSYYPHNGY-UHFFFAOYSA-N
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Description

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone is a benzophenone derivative characterized by a trifluorinated aromatic ring and a piperidinomethyl substituent. Its molecular formula is C₁₉H₁₈F₃NO with a molecular weight of 333.36 g/mol and a CAS registry number of 898793-64-1 . The compound is commercially available at 97% purity and is utilized in pharmaceutical and materials research due to its tertiary amine group and fluorinated aromatic system, which influence solubility, bioavailability, and electronic properties .

Properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-5-13(9-14)12-23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWZMUSYYPHNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643168
Record name {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-64-1
Record name {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone typically involves the following steps:

Chemical Reactions Analysis

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences between 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone and related compounds:

Compound Name Substituent(s) Fluorination Pattern Heterocyclic Group Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Piperidinomethyl (6-membered) 3,4,5-trifluoro Piperidine C₁₉H₁₈F₃NO 333.36 898793-64-1
4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone Pyrrolidinomethyl (5-membered) 3,4,5-trifluoro Pyrrolidine Not Provided Not Provided 898776-95-9
3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone 4-Methylpiperazinomethyl 3,4,5-trifluoro Piperazine Not Provided Not Provided Not Provided
2-Acetoxy-3',4',5'-trifluorobenzophenone Acetoxy 3',4',5'-trifluoro None C₁₅H₁₀F₃O₃ 304.24 Not Provided
3-Fluoro-3'-piperidinomethyl benzophenone Piperidinomethyl 3-fluoro Piperidine C₁₉H₂₀FNO 297.37 898793-02-7

Key Differences and Implications

Heterocyclic Group Variations
  • Piperidine vs. Pyrrolidine vs. Piperazine: The piperidine group in the target compound (6-membered ring) provides moderate steric bulk and basicity (pKa ~11) compared to pyrrolidine (5-membered, pKa ~10), which is smaller and less basic.
Fluorination Patterns
  • The 3,4,5-trifluoro substitution in the target compound increases electron-withdrawing effects, enhancing metabolic stability and lipophilicity (logP ~3.5 estimated) compared to mono-fluoro analogs like 3-Fluoro-3'-piperidinomethyl benzophenone (logP ~2.8) .
Functional Group Modifications

    Biological Activity

    3'-Piperidinomethyl-3,4,5-trifluorobenzophenone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

    Chemical Structure and Properties

    The compound features a trifluoromethyl group on the benzophenone structure, which enhances its lipophilicity and biological availability. The piperidine moiety is significant for its interaction with various biological macromolecules.

    The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl groups may facilitate membrane permeability, allowing the compound to reach intracellular targets more effectively. Research suggests that it may inhibit or modulate the activity of certain proteins or enzymes, leading to various biological effects.

    Antitumor Activity

    Studies have indicated that this compound exhibits antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

    Antimicrobial Properties

    The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is thought to arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

    Comparative Analysis with Similar Compounds

    To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

    Compound NameStructural FeaturesBiological Activity
    3'-Piperidinomethyl-4-fluorobenzophenone Single fluorine atomModerate antitumor activity
    3'-Piperidinomethyl-3,4-difluorobenzophenone Two fluorine atomsEnhanced antimicrobial activity
    3'-Piperidinomethyl-3,4,5-trichlorobenzophenone Chlorine instead of fluorineDifferent reactivity profile

    Case Studies and Research Findings

    Several studies have explored the biological activities of this compound:

    • Antitumor Studies : In vitro assays showed that treatment with this compound resulted in a significant reduction in cell viability among various cancer cell lines. The compound induced apoptosis through caspase activation pathways.
    • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at low concentrations. This suggests potential for development as an antimicrobial agent.
    • Enzyme Interaction Studies : Research indicated that this compound binds selectively to certain enzymes involved in metabolic pathways. This binding alters enzyme activity and could lead to therapeutic applications in metabolic disorders.

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